molecular formula C20H32O5 B1246566 (5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid

(5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid

Cat. No.: B1246566
M. Wt: 352.5 g/mol
InChI Key: XZKUIIFETKOPRD-VUKNTZOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid is a complex organic molecule known for its significant role in various biochemical processes. This compound is a derivative of eicosanoids, which are signaling molecules involved in inflammatory and immune responses. Its structure includes multiple hydroxyl groups and conjugated double bonds, making it a highly reactive and biologically active molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid typically involves multi-step organic synthesis. The process often starts with the precursor arachidonic acid, which undergoes a series of hydroxylation and oxidation reactions. Key reagents used in these steps include various oxidizing agents like hydrogen peroxide and catalysts such as lipoxygenase enzymes .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the specificity required in its synthesis. biotechnological methods involving genetically engineered microorganisms have been explored to produce this compound in larger quantities. These methods leverage the natural metabolic pathways of certain bacteria and yeast strains to convert simpler substrates into the desired product .

Chemical Reactions Analysis

Types of Reactions

(5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, often requiring specific pH levels and temperatures to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various oxidized derivatives, reduced alcohols, and substituted analogs. These products retain the core structure of the original compound but exhibit different chemical and biological properties .

Scientific Research Applications

Chemistry

In chemistry, (5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid is used as a model compound to study the reactivity of conjugated double bonds and hydroxyl groups. It serves as a reference for developing new synthetic methodologies and understanding reaction mechanisms.

Biology

Biologically, this compound is significant in studying cell signaling pathways, particularly those involved in inflammation and immune responses. It is used in research to understand the role of eicosanoids in various physiological and pathological processes .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its anti-inflammatory properties make it a candidate for developing new drugs to treat inflammatory diseases and conditions .

Industry

Industrially, this compound is used in the formulation of specialized biochemical assays and diagnostic kits. Its reactivity and specificity make it a valuable component in various analytical applications.

Mechanism of Action

The mechanism of action of (5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid involves its interaction with specific receptors and enzymes in the body. It primarily targets leukotriene receptors, modulating inflammatory responses by inhibiting or activating various signaling pathways. The compound’s hydroxyl groups play a crucial role in its binding affinity and specificity to these molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid is unique due to its specific hydroxylation pattern and conjugated double bonds, which confer distinct chemical reactivity and biological functions. Its ability to modulate multiple signaling pathways makes it a versatile molecule in both research and therapeutic contexts .

Properties

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

IUPAC Name

(5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid

InChI

InChI=1S/C20H32O5/c1-17(21)11-6-2-3-7-12-18(22)13-8-4-5-9-14-19(23)15-10-16-20(24)25/h3-5,7-9,13-14,17-19,21-23H,2,6,10-12,15-16H2,1H3,(H,24,25)/b5-4+,7-3-,13-8+,14-9-/t17?,18-,19-/m1/s1

InChI Key

XZKUIIFETKOPRD-VUKNTZOFSA-N

Isomeric SMILES

CC(CCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)O

Canonical SMILES

CC(CCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O

Synonyms

19-hydroxy-LTB4
5,12,19-trihydroxy-6,8,10,14-eicosatetraenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid
Reactant of Route 2
(5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid
Reactant of Route 3
(5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid
Reactant of Route 4
(5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid
Reactant of Route 5
(5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid
Reactant of Route 6
(5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid

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